Intramolecular S···O Contact: Structural Differentiation from Symmetrical Disulfides
Single-crystal X‑ray diffraction demonstrates that acetyl benzyl disulfide adopts a conformation in which the acetyl carbonyl oxygen approaches the disulfide sulfur at a distance of 3.078(2) Å, a consequence of the acetyl and disulfide groups being coplanar to within ±0.01 Å [1]. This short intramolecular S···O contact is structurally impossible in symmetrical disulfides such as dibenzyl disulfide (C₆H₅CH₂–S–S–CH₂C₆H₅) or dimethyl disulfide (CH₃–S–S–CH₃), which lack a proximal carbonyl oxygen. The C–S–S–C dihedral angle of –80.5(1)° lies at the lower end of the range reported for related disulfides (typical gauche conformations cluster near 85°–95°) [1].
| Evidence Dimension | Intramolecular S···O contact distance and C–S–S–C dihedral angle |
|---|---|
| Target Compound Data | S···O = 3.078(2) Å; C–S–S–C dihedral = –80.5(1)°; acetyl‑disulfide coplanarity = ±0.01 Å [1] |
| Comparator Or Baseline | Symmetrical disulfides (e.g., dibenzyl disulfide, dimethyl disulfide): no intramolecular S···O contact possible; typical C–S–S–C dihedral ≈ 85°–95° (literature range for simple disulfides) |
| Quantified Difference | Presence of a short S···O contact (3.078 Å) vs. absence in symmetrical analogs; dihedral angle shifted ~5°–15° below the typical gauche minimum |
| Conditions | Single-crystal X‑ray diffraction at T = 299(1) K; monoclinic P2₁ space group |
Why This Matters
The S···O contact and depressed dihedral angle are intrinsic structural signatures that can influence the compound's spectroscopic profile, conformational stability, and intermolecular packing—factors directly relevant to polymorph screening, co‑crystal design, and analytical reference standard qualification [1].
- [1] John, E., Potenza, J. A., & Schugar, H. J. (1988). Acetyl benzyl disulfide. Acta Crystallographica Section C, 44(2), 390–391. https://doi.org/10.1107/S0108270187010217 View Source
